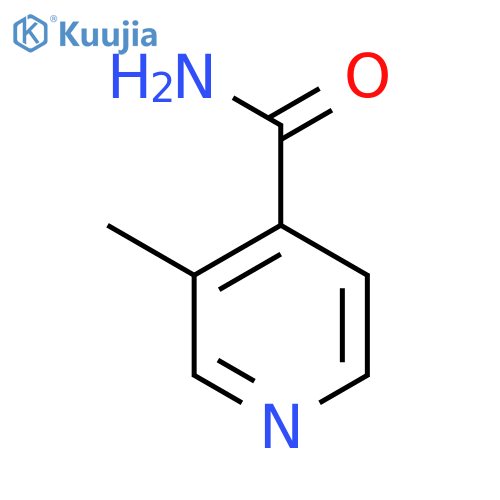

Cas no 251101-36-7 (3-Methylisonicotinamide)

3-Methylisonicotinamide 化学的及び物理的性質

名前と識別子

-

- 3-Methylisonicotinamide

- 3-METHYL-PYRIDINE-4-CARBOXAMIDE

- 3-Methylpyridine-4-carboxamide

- 4-Pyridinecarboxamide,3-methyl-

- 3-methyl-4-nicotinamide

- 3-methyl-4-pyridinecarboxamide

- 4-Pyridinecarboxamide,3-methyl

- methyl isonicotinamide

- QMDMUIQZTHZWGH-UHFFFAOYSA-N

- 4-Pyridinecarboxamide, 3-methyl-

- A817650

-

- MDL: MFCD03411690

- インチ: 1S/C7H8N2O/c1-5-4-9-3-2-6(5)7(8)10/h2-4H,1H3,(H2,8,10)

- InChIKey: QMDMUIQZTHZWGH-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C([H])=C([H])N=C([H])C=1C([H])([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 136.06400

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 136

- トポロジー分子極性表面積: 56

じっけんとくせい

- ふってん: 290.8°C at 760 mmHg

- PSA: 55.98000

- LogP: 1.18920

3-Methylisonicotinamide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

3-Methylisonicotinamide 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Methylisonicotinamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57220-100mg |

3-Methylisonicotinamide |

251101-36-7 | 100mg |

¥446.0 | 2021-09-04 | ||

| abcr | AB444083-1 g |

3-Methylisonicotinamide; . |

251101-36-7 | 1g |

€222.10 | 2022-08-31 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MY409-5g |

3-Methylisonicotinamide |

251101-36-7 | 97% | 5g |

6750.0CNY | 2021-08-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M840707-50mg |

3-Methylisonicotinamide |

251101-36-7 | 97% | 50mg |

¥252.00 | 2022-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MY409-250mg |

3-Methylisonicotinamide |

251101-36-7 | 97% | 250mg |

819CNY | 2021-05-08 | |

| Chemenu | CM177323-10g |

3-Methylisonicotinamide |

251101-36-7 | 97% | 10g |

$1169 | 2021-08-05 | |

| Chemenu | CM177323-1g |

3-Methylisonicotinamide |

251101-36-7 | 97% | 1g |

$157 | 2022-06-11 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M840707-250mg |

3-Methylisonicotinamide |

251101-36-7 | 97% | 250mg |

¥569.00 | 2022-09-01 | |

| eNovation Chemicals LLC | D746849-1g |

4-Pyridinecarboxamide, 3-methyl- |

251101-36-7 | 97% | 1g |

$360 | 2024-06-07 | |

| Enamine | EN300-4278508-2.5g |

3-methylpyridine-4-carboxamide |

251101-36-7 | 95% | 2.5g |

$421.0 | 2023-07-10 |

3-Methylisonicotinamide 関連文献

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

3-Methylisonicotinamideに関する追加情報

3-Methylisonicotinamide (CAS No. 251101-36-7): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

The compound 3-Methylisonicotinamide, identified by the chemical abstracts service number CAS No. 251101-36-7, represents a significant molecule in the realm of chemical and pharmaceutical research. This heterocyclic amide derivative has garnered attention due to its structural uniqueness and potential biological activities, making it a subject of extensive study in medicinal chemistry and drug discovery.

The molecular structure of 3-Methylisonicotinamide consists of a pyridine ring substituted with a methyl group at the 3-position and an amide functional group at the 2-position. This configuration imparts distinct electronic and steric properties, which are pivotal in determining its interaction with biological targets. The presence of the amide bond not only influences its solubility and metabolic stability but also opens up possibilities for further derivatization, enabling the synthesis of novel analogs with enhanced pharmacological profiles.

In recent years, there has been a surge in research focusing on pyridine derivatives as pharmacophores due to their wide range of biological activities. Studies have demonstrated that compounds incorporating pyridine moieties exhibit diverse therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. Among these, 3-Methylisonicotinamide has emerged as a promising candidate for further exploration.

One of the most compelling aspects of 3-Methylisonicotinamide is its potential role in modulating enzyme activity. Specifically, it has been hypothesized that this compound may interact with various enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. Preliminary in vitro studies have suggested that 3-Methylisonicotinamide can inhibit the activity of certain kinases, which are key players in signal transduction pathways leading to cell proliferation and differentiation.

The synthesis of 3-Methylisonicotinamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate carboxylic acid derivatives and amine sources, followed by functional group modifications to achieve the desired pyridine ring substitution pattern. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to optimize the synthetic pathway and improve scalability.

The pharmacokinetic properties of 3-Methylisonicotinamide are another critical area of investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for evaluating its therapeutic potential and safety profile. Initial pharmacokinetic studies have indicated that 3-Methylisonicotinamide exhibits moderate oral bioavailability and a reasonable half-life, suggesting its feasibility for systemic administration.

In addition to its intrinsic pharmacological properties, the versatility of 3-Methylisonicotinamide as a scaffold for drug design is noteworthy. By introducing structural modifications at various positions on the pyridine ring or the amide group, chemists can generate libraries of derivatives with tailored biological activities. This approach has been successfully applied in high-throughput screening campaigns to identify lead compounds for further development.

The role of computational chemistry in studying 3-Methylisonicotinamide cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities, identify potential binding sites on biological targets, and simulate molecular dynamics simulations to understand conformational changes upon ligand binding. These computational tools complement experimental efforts by providing rapid insights into complex molecular interactions.

Ethical considerations are paramount in all stages of drug discovery and development. The synthesis and testing of compounds like 3-Methylisonicotinamide must adhere to stringent regulatory guidelines to ensure safety for both researchers and patients. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies are essential to foster an environment conducive to innovation while maintaining high ethical standards.

The future prospects for 3-Methylisonicotinamide are promising, with ongoing research aimed at elucidating its mechanism of action and exploring new therapeutic applications. As our understanding of biological systems continues to evolve, compounds like this may find utility in treating a broader spectrum of diseases beyond their initial scope.

251101-36-7 (3-Methylisonicotinamide) 関連製品

- 7250-52-4(4-Methylnicotinamide)

- 4663-98-3(3,4-pyridinedicarboxamide)

- 507-36-8(2-Bromo-2-methylbutane)

- 87344-63-6(1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-)

- 2172169-67-2(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid)

- 2091455-39-7(ethyl 4-amino-1H-indazole-3-carboxylate)

- 2108394-26-7(3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane)

- 2137607-32-8(5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-)

- 2375652-85-8(4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde)

- 1287153-14-3(2-{[(4-methylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)